molecular formula C10H10N2O2 B186821 Ethyl imidazo[1,2-a]pyridine-2-carboxylate CAS No. 38922-77-9

Ethyl imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B186821
CAS No.: 38922-77-9
M. Wt: 190.2 g/mol
InChI Key: GNFACXDTRBVZJE-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2. It is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic system containing both imidazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridine with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvents such as ethanol or methanol are often used to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: Ethyl imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Ethyl imidazo[1,2-a]pyridine-2-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have shown promise in treating various diseases, particularly in oncology and infectious diseases.

  • Anti-cancer Agents : Research indicates that derivatives of this compound are being explored for their potential as anti-cancer agents. The compound's structure allows for modifications that enhance its efficacy against cancer cells .
  • Antimicrobial Activity : A study highlighted the synthesis of imidazo[1,2-a]pyridine derivatives that exhibited potent activity against Mycobacterium tuberculosis, with some compounds demonstrating minimum inhibitory concentrations (MIC) as low as 0.006 μM . This suggests a significant potential for developing new treatments for tuberculosis, especially multidrug-resistant strains.

Biological Research

The compound is utilized in biological research to explore the mechanisms of action of imidazole derivatives. This research contributes to understanding their biological effects and therapeutic applications.

  • Toxicology Studies : Exploratory toxicology studies have been conducted on various imidazo[1,2-a]pyridine compounds, revealing their safety profiles and potential therapeutic effects against parasitic infections such as trichomoniasis and amoebiasis . These studies are crucial for assessing the viability of these compounds in clinical settings.

Material Science

This compound has applications in material science, particularly in developing advanced materials with specific electronic properties.

  • Organic Electronics : The compound's unique chemical structure makes it suitable for creating materials used in sensors and organic electronics. Its ability to act as a building block enables the synthesis of complex molecular structures essential for these applications .

Agrochemicals

Research is also exploring the potential use of this compound in agrochemicals.

  • Pesticides and Herbicides : The compound may contribute to developing more effective pesticides or herbicides, enhancing agricultural practices by providing alternatives to traditional chemicals that may be less effective or environmentally harmful .

Chemical Synthesis

In chemical synthesis, this compound acts as a versatile building block.

  • Synthesis of Complex Molecules : Its ability to facilitate the creation of complex molecules with diverse functional groups makes it a valuable asset in organic synthesis processes. This versatility is vital for researchers aiming to develop novel compounds with specific properties or activities .

Table 1: Summary of Applications

Application AreaSpecific Use CasesNotable Findings
Pharmaceutical DevelopmentAnti-cancer agents; antimicrobial agentsPotent activity against Mycobacterium tuberculosis
Biological ResearchToxicology studiesSafe profiles; potential therapeutic effects
Material ScienceOrganic electronicsDevelopment of advanced materials
AgrochemicalsPesticides and herbicidesPotential for effective agricultural practices
Chemical SynthesisBuilding block for complex moleculesVersatile use in organic synthesis

Case Study: Antitubercular Activity

A focused set of imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mycobacterium tuberculosis. Compounds demonstrated significant potency with MIC values ≤0.006 μM against replicating bacteria. Notably, one compound surpassed the efficacy of existing clinical candidates by nearly tenfold, indicating a promising avenue for drug development against resistant strains .

Comparison with Similar Compounds

Ethyl imidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific ester functionality, which can be readily modified to introduce various substituents, enhancing its versatility in chemical synthesis and biological applications .

Biological Activity

Ethyl imidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, particularly focusing on its antibacterial properties, potential as an antiparasitic agent, and other pharmacological effects.

1. Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties. This compound is part of this class and has shown promising results in various studies.

2. Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).

2.1 Minimum Inhibitory Concentration (MIC) Studies

The compound exhibits potent activity with MIC values ranging from 0.03 to 5.0 μM against Mtb H37Rv strains. For instance, a set of synthesized imidazo[1,2-a]pyridine-3-carboxamides demonstrated MIC values as low as ≤0.006 μM against replicating bacteria and showed enhanced activity against drug-resistant strains compared to existing treatments like PA-824 .

CompoundMIC (μM)Activity Against
This compound0.03 - 5.0Mtb H37Rv
Compound 18≤0.006MDR and XDR Mtb

This highlights the compound's potential as a lead candidate for further development in combating tuberculosis.

2.2 Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications to the imidazo[1,2-a]pyridine scaffold can significantly enhance antibacterial activity. For example, bulky lipophilic groups have been associated with increased potency against Mtb .

3. Antiparasitic Activity

This compound has also been evaluated for its antiparasitic properties against resistant strains of Entamoeba histolytica and Trichomonas vaginalis .

3.1 Efficacy Against Resistant Strains

In vitro studies revealed that several derivatives of imidazo[1,2-a]pyridine exhibited significant antiparasitic activity against metronidazole-resistant strains. The compounds showed no signs of hepatic or renal toxicity during toxicology assays, suggesting a favorable safety profile for further clinical evaluation .

4. Other Pharmacological Activities

In addition to its antibacterial and antiparasitic effects, this compound has been explored for other pharmacological activities:

  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : Preliminary data suggest that certain imidazo[1,2-a]pyridine derivatives may inhibit cancer cell proliferation through mechanisms involving microtubule polymerization inhibition and DNA binding .

5. Case Studies

Several case studies illustrate the compound's potential:

  • Case Study 1 : A study evaluated the pharmacokinetics of ethyl imidazo[1,2-a]pyridine-3-carboxamide derivatives in mice, showing favorable absorption and bioavailability profiles (AUC values indicating effective systemic exposure) .
CompoundPO AUC (ng h/mL)PO Cmax (ng/mL)t½ (h)
Compound 18385033713.2
  • Case Study 2 : Another study focused on the dual action of these compounds against both trichomoniasis and amoebiasis while maintaining low toxicity levels .

Properties

IUPAC Name

ethyl imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFACXDTRBVZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355980
Record name ethyl imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38922-77-9
Record name ethyl imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-aminopyridine (292, 1.1022 g; 11.71 mmol) and Bu2SnCl2 (431 mg; 1.3 mmol) in DME (20 mL), ethyl 3-bromopyruvate (1.56 mL; 11.16 mmol) was added to give an instant yellow precipitate. The suspension was stirred at room temperature for 2 h, then solid K2CO3 (2.6 g; 18.8 mmol) was added and the mixture stirred for additional 20 h at the same temperature. The reaction mixture was then diluted with ethyl acetate (200 mL) and washed with saturated aqueous sodium chloride. The organic layer was dried (MgSO4), filtered and concentrated. The residue was purified by flash chromatography on silica gel (eluent 50% ethyl acetate in dichloromethane), to afford the title compound 293 (1.31 g, 59% yield) as a white crystalline material. 1H NMR (400.2 MHz, DMSO) δ (ppm): 8.54 (m, 1H); 8.53 (d; J=0.9 Hz; 1H); 7.59 (ddd; J=1.3, 2.0, 9.2 Hz; 1H); 7.33 (ddd; J=1.3, 6.7, 9.2 Hz; 1H); 6.98 (dt; J=0.9, 7.8 Hz; 1H); 4.30 (q; J=7.0 Hz; 2H); 1.32 (t; J=7.0 Hz; 3H). MS: calc: 190.0; found: 191.1 (M+H).
Quantity
1.1022 g
Type
reactant
Reaction Step One
Quantity
431 mg
Type
reactant
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
59%

Synthesis routes and methods II

Procedure details

A solution of 2-amino-pyridine (2 g, 21 mmol) and ethyl bromopyruvate (4.14 g, 21 mmol) in ethanol (31 mL) was stirred under reflux for 24 h. The solvent was evaporated, and the residue was dissolved in a minimum volume of water. The solution was neutralized (pH=8) with saturated NaHCO3. The aqueous layer was extracted with AcOEt and the organic layer was washed with saturated NaCl. The solvent was removed under pressure to afford 2.51 g of ethyl imidazo[1,2-a]pyridine-2-carboxylate (Yield: 62%) as an orange oil which can be used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 7.8 g (40 mmol) of ethyl bromopyruvate and in 40 mL of ethanol is treated with 3.76 g (30.0 mmol) of 2-aminopyrazine and heated to reflux temperature for 16 hr. The reaction mixture is cooled to room temperature and treated with 10 g of potassium carbonate. The mixture is filtered through Celite and the solvent removed in vacuo to yield the crude material. The resulting residue is flash chromatographed with initially 1% methanol in dichloromethane to afford 3.5 g (46%) ethyl imidazolo[1,2-a]pyridine-2-carboxylate.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl imidazo[1,2-a]pyridine-2-carboxylate
Ethyl imidazo[1,2-a]pyridine-2-carboxylate
Ethyl imidazo[1,2-a]pyridine-2-carboxylate
Ethyl imidazo[1,2-a]pyridine-2-carboxylate
Ethyl imidazo[1,2-a]pyridine-2-carboxylate
Ethyl imidazo[1,2-a]pyridine-2-carboxylate

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